N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide
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Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that features a tetrahydroquinoline core and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved by reacting 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with different Grignard reagents, followed by dehydration of the intermediate phenolic compounds.
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride under acidic conditions.
Coupling with Pyridine Moiety: The final step involves coupling the acetylated tetrahydroquinoline with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline core back to its dihydro or fully reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline or fully reduced tetrahydroquinoline derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit various cancer cell lines.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, making it a candidate for treating neurological disorders.
Chemical Biology: It is used as a probe to study biological pathways involving tetrahydroquinoline and pyridine derivatives.
Industrial Applications: The compound’s unique structure makes it a potential candidate for use in the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide is still under investigation. it is believed to exert its effects through the following pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors involved in cancer cell proliferation and survival.
Pathways Involved: It may modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaryl-1,2-dihydroquinolines: These compounds share the tetrahydroquinoline core but differ in their substitution patterns.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine share the pyridine moiety but have different functional groups attached.
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to its combination of a tetrahydroquinoline core and a pyridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(24)23-10-2-3-15-4-5-16(11-17(15)23)22-19(26)18(25)21-12-14-6-8-20-9-7-14/h4-9,11H,2-3,10,12H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUZFQWPUGSZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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